molecular formula C14H20N4O4 B12339279 (S)-2-Amino-N-((S)-1-amino-1-oxoPropan-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide

(S)-2-Amino-N-((S)-1-amino-1-oxoPropan-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide

Cat. No.: B12339279
M. Wt: 308.33 g/mol
InChI Key: UZWBDKNAAOJWOX-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-VAL-ALA-PNA: is a synthetic dipeptide substrate commonly used in biochemical research. It is composed of the amino acids valine and alanine, linked to a para-nitroaniline (pNA) group. This compound is particularly significant in the study of protease activity, as it serves as a substrate for dipeptide aminopeptidase enzymes, such as those found in the bacterium Streptococcus bovis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-VAL-ALA-PNA typically involves the stepwise coupling of protected amino acids followed by the attachment of the para-nitroaniline group. The process generally includes:

    Protection of Amino Groups: The amino groups of valine and alanine are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free dipeptide.

    Attachment of pNA: The dipeptide is then reacted with para-nitroaniline under suitable conditions to form H-VAL-ALA-PNA.

Industrial Production Methods: Industrial production of H-VAL-ALA-PNA follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: H-VAL-ALA-PNA primarily undergoes enzymatic hydrolysis reactions. It is a substrate for dipeptide aminopeptidase enzymes, which cleave the peptide bond between valine and alanine, releasing para-nitroaniline.

Common Reagents and Conditions:

Major Products: The major product of the enzymatic hydrolysis of H-VAL-ALA-PNA is para-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Mechanism of Action

H-VAL-ALA-PNA exerts its effects by serving as a substrate for dipeptide aminopeptidase enzymes. The enzyme binds to the dipeptide and catalyzes the hydrolysis of the peptide bond between valine and alanine. This reaction releases para-nitroaniline, which can be detected spectrophotometrically due to its yellow color. The intensity of the color is proportional to the enzyme activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Uniqueness: H-VAL-ALA-PNA is unique due to its specificity for dipeptide aminopeptidases that recognize the valine-alanine sequence. This specificity makes it a valuable tool in studying enzymes that may not interact with other dipeptide substrates .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-methyl-N-(4-nitrophenyl)butanamide

InChI

InChI=1S/C14H20N4O4/c1-8(2)12(15)14(20)17(9(3)13(16)19)10-4-6-11(7-5-10)18(21)22/h4-9,12H,15H2,1-3H3,(H2,16,19)/t9-,12-/m0/s1

InChI Key

UZWBDKNAAOJWOX-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.